2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate
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Overview
Description
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a synthetic organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, is characterized by its unique structure, which includes multiple methoxy and acetoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethoxyxanthone and acetic anhydride.
Acetylation Reaction: The key step involves the acetylation of 2,7-dimethoxyxanthone using acetic anhydride in the presence of a catalyst, such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized xanthone derivatives.
Scientific Research Applications
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various xanthone derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Research has shown that xanthone derivatives, including this compound, exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- 1,6-Dihydroxy-2,7-dimethoxy-9-oxo-9H-xanthen-3-yl 2-O-(6-deoxy-β-D-gulopyranosyl)-β-D-allopyranoside
Uniqueness
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy and acetoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate (C30H32O9) is a xanthene derivative with potential biological activities. This compound has garnered interest due to its structural properties and the biological implications of xanthene derivatives. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the acetylation of 9-oxo-xanthene derivatives. The synthetic route often utilizes acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of triacetate groups. The structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Antioxidant Properties
Research indicates that xanthene derivatives exhibit significant antioxidant properties. For example, studies show that related compounds can mitigate oxidative stress in various cell types. Specifically, 1,2-Dihydroxy-9H-xanthen-9-one (a close analogue) demonstrated mitochondrial antioxidant activity by reducing reactive oxygen species (ROS) production by up to 40% in macrophages under oxidative stress conditions induced by rotenone .
Antimicrobial Activity
Xanthene derivatives are known for their antimicrobial properties. A study on related xanthones reported potent antibacterial activity against several strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 16 µg/mL against dermatophyte strains . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.
Anti-inflammatory Effects
Xanthenes have been investigated for their anti-inflammatory properties. Compounds similar to 2,7-Dimethoxy-9-oxo-9H-xanthene have shown promise in reducing pro-inflammatory cytokines and mediators in vitro. For instance, studies have reported that certain xanthone derivatives can inhibit the expression of IL-6 and PGE2 in macrophage models stimulated with lipopolysaccharides (LPS) .
The biological activities of xanthene derivatives are often attributed to their ability to scavenge free radicals and modulate signaling pathways involved in inflammation and apoptosis. Antioxidant activity is primarily linked to the ability to donate electrons to reactive species, thereby neutralizing them. Additionally, these compounds may inhibit key enzymes involved in inflammatory pathways.
Case Studies
- Antioxidant Activity in Macrophages : A recent study demonstrated that a related compound reduced mitochondrial ROS production significantly in RAW264.7 macrophages exposed to rotenone. The findings indicated a protective effect against oxidative stress .
- Antimicrobial Efficacy : A series of xanthone derivatives were tested against various bacterial strains with promising results. One derivative exhibited broad-spectrum antibacterial activity with MIC values indicating effectiveness against resistant strains .
- Anti-inflammatory Response : In a controlled study involving LPS-stimulated macrophages, a xanthone derivative significantly decreased the levels of inflammatory markers compared to untreated controls .
Properties
CAS No. |
143543-84-4 |
---|---|
Molecular Formula |
C21H18O10 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(6,8-diacetyloxy-2,7-dimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C21H18O10/c1-9(22)28-15-7-13-12(6-14(15)26-4)19(25)18-16(31-13)8-17(29-10(2)23)20(27-5)21(18)30-11(3)24/h6-8H,1-5H3 |
InChI Key |
BXNOWRPPTOCXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC |
Origin of Product |
United States |
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